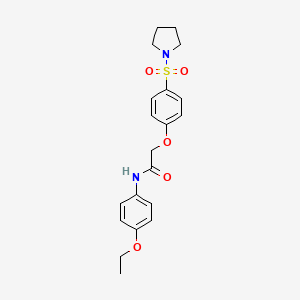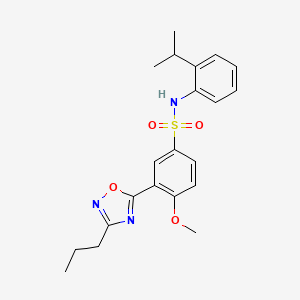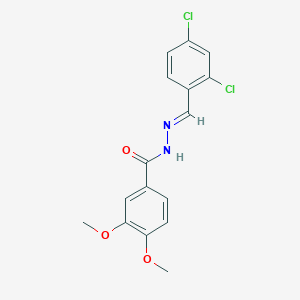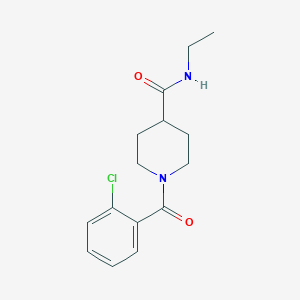![molecular formula C24H26N2O4S B7720778 N-(3-methoxyphenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide](/img/structure/B7720778.png)
N-(3-methoxyphenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide is a complex organic compound that features a methoxyphenyl group, a sulfamoyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as the methoxyphenyl derivative and the sulfamoyl phenyl derivative. These intermediates are then coupled under specific reaction conditions to form the final product.
-
Step 1: Preparation of Methoxyphenyl Derivative
- React 3-methoxyaniline with an appropriate acylating agent to form the methoxyphenyl amide.
- Reaction conditions: Use of a base such as triethylamine and a solvent like dichloromethane.
-
Step 2: Preparation of Sulfamoyl Phenyl Derivative
- React 4-aminophenylsulfonamide with 2-phenylethyl bromide to form the sulfamoyl phenyl derivative.
- Reaction conditions: Use of a base such as potassium carbonate and a solvent like dimethylformamide.
-
Step 3: Coupling Reaction
- Couple the methoxyphenyl amide with the sulfamoyl phenyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
- Reaction conditions: Use of a solvent like tetrahydrofuran and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfamoyl group can be reduced to form an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of electrophiles such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets. The methoxyphenyl and sulfamoyl groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-3-phenylpropanamide
- N-(4-methoxyphenyl)-3-phenylpropanamide
- N-(3-methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)propanamide
Uniqueness
N-(3-methoxyphenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide is unique due to the presence of both the methoxyphenyl and sulfamoyl groups, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-30-22-9-5-8-21(18-22)26-24(27)15-12-20-10-13-23(14-11-20)31(28,29)25-17-16-19-6-3-2-4-7-19/h2-11,13-14,18,25H,12,15-17H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMJLLSKVLFYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-cyclopentylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7720699.png)
![2-chloro-N-cyclohexyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B7720707.png)
![2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(propan-2-YL)acetamide](/img/structure/B7720711.png)
![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-tert-butylbenzenesulfonamide](/img/structure/B7720718.png)
![N-({N'-[(E)-[3-(benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7720735.png)


![N-(4-acetylphenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7720756.png)

![Ethyl 4-{3-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate](/img/structure/B7720771.png)

![(4E)-2-(4-Methylphenyl)-4-{[2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7720783.png)
![3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B7720784.png)
![N-(2-methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7720787.png)
